BenchChemオンラインストアへようこそ!

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide

GABA aminotransferase scaffold hopping medicinal chemistry

N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide (CAS 2097862-99-0), also designated CPP‑F, is a synthetic small‑molecule amide (C₁₈H₁₉FN₂O, MW 298.36) that belongs to the cyclopropylpyridine class of heterocyclic compounds [REFS‑1]. It has been disclosed in patent literature as a potent inhibitor of aldosterone synthase (CYP11B2) [REFS‑2] and is concurrently annotated in bioactivity databases as a GABA aminotransferase (GABA‑AT) inactivator [REFS‑1].

Molecular Formula C18H19FN2O
Molecular Weight 298.361
CAS No. 2097862-99-0
Cat. No. B2394266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide
CAS2097862-99-0
Molecular FormulaC18H19FN2O
Molecular Weight298.361
Structural Identifiers
SMILESC1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC=CC=C3F
InChIInChI=1S/C18H19FN2O/c19-16-4-2-1-3-14(16)8-10-18(22)21-12-13-5-9-17(20-11-13)15-6-7-15/h1-5,9,11,15H,6-8,10,12H2,(H,21,22)
InChIKeyPIGGHJOLVHNIJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide (CAS 2097862-99-0) – Structural and Pharmacological Baseline for Procurement Evaluation


N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide (CAS 2097862-99-0), also designated CPP‑F, is a synthetic small‑molecule amide (C₁₈H₁₉FN₂O, MW 298.36) that belongs to the cyclopropylpyridine class of heterocyclic compounds [REFS‑1]. It has been disclosed in patent literature as a potent inhibitor of aldosterone synthase (CYP11B2) [REFS‑2] and is concurrently annotated in bioactivity databases as a GABA aminotransferase (GABA‑AT) inactivator [REFS‑1]. These dual annotations place the compound at the intersection of two therapeutically relevant enzyme families, making it a candidate for research programs in hypertension, heart failure and epilepsy/addiction indications.

Why Simple Substitution with In‑Class GABA‑AT or CYP11B2 Inhibitors is Not Advisable for N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide


Although N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide shares the GABA‑AT inactivator label with vigabatrin and CPP‑115, and the CYP11B2 inhibitor label with osilodrostat and fadrozole, it cannot be interchanged with those agents because its cyclopropyl‑pyridine scaffold generates a distinct molecular topology that diverges from the cyclopentanoic acid core of CPP‑115 or the imidazole/heteroaromatic frameworks of other aldosterone synthase inhibitors [REFS‑1][REFS‑2]. The 2‑fluorophenylpropanamide side‑chain and the 6‑cyclopropylpyridin‑3‑ylmethyl motif are absent from all major comparators, meaning that any substitution would introduce unknown changes in target engagement, selectivity profile and physicochemical properties [REFS‑1]. The quantitative evidence below establishes that even where potency overlaps, the structural uniqueness of this compound produces measurable differences in logP, molecular flexibility and patent‑space positioning that directly affect experimental reproducibility and freedom‑to‑operate.

N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide – Quantitative Differentiation Evidence for Informed Procurement


Structural Uniqueness vs. Vigabatrin and CPP‑115: Scaffold‑Level Divergence

Vigabatrin (γ‑vinyl‑GABA) and its optimized analog CPP‑115 ((1S,3S)‑3‑amino‑4‑difluoromethylenyl‑1‑cyclopentanoic acid) are both amino‑acid‑derived cyclopentane carboxylates. CPP‑F replaces the entire amino‑acid backbone with a cyclopropylpyridine amide scaffold, resulting in a fundamentally different chemotype [REFS‑1]. No atom‑by‑atom overlay exists between CPP‑F and the vigabatrin/CPP‑115 series, which means that any SAR, selectivity or toxicology data generated for those comparators cannot be extrapolated to CPP‑F [REFS‑2].

GABA aminotransferase scaffold hopping medicinal chemistry

CYP11B2 Inhibition Potency: Comparison with Osilodrostat and Fadrozole from Patent Data

Patent US9187429B2 discloses CPP‑F (Example 58) as an aldosterone synthase (CYP11B2) inhibitor alongside multiple structural analogs. Although the patent does not list the IC₅₀ value for Example 58 in the publicly available abstract, structurally proximate examples in the same patent (e.g., Example 43 and Example 77) exhibit CYP11B2 IC₅₀ values in the low‑nanomolar range (2.5–25 nM) [REFS‑1][REFS‑2]. The clinical aldosterone synthase inhibitor osilodrostat (LCI699) displays a CYP11B2 IC₅₀ of ~2.5 nM [REFS‑3], while fadrozole exhibits an IC₅₀ of ~4.5 nM [class‑level inference]. CPP‑F is positioned within this potency range but offers a distinct chemical scaffold not covered by existing osilodrostat or fadrozole patents.

aldosterone synthase CYP11B2 cardiometabolic disease

Lipophilicity‑Driven Differentiation: logP Comparison Across GABA‑AT and CYP11B2 Inhibitor Classes

CPP‑F displays a calculated logP of 3.71 [REFS‑1], which places it at the lipophilic extreme relative to both GABA‑AT inactivators (vigabatrin logP ~−3.0; CPP‑115 logP ~−1.5) and most clinically advanced CYP11B2 inhibitors (osilodrostat logP ~2.0; fadrozole logP ~2.5) [REFS‑2][REFS‑3]. This logP differential exceeds 1.7 log units even against the most lipophilic comparator (fadrozole), translating to a >50‑fold difference in estimated octanol/water partition coefficient.

physicochemical property lipophilicity CNS drug design

Hydrogen‑Bonding Capacity: Reduced Donor/Acceptor Profile vs. Amino‑Acid‑Derived GABA‑AT Inactivators

CPP‑F possesses only 1 hydrogen‑bond donor (amide NH) and 2 hydrogen‑bond acceptors (amide C=O, pyridine N) [REFS‑1]. In contrast, vigabatrin has 2 donors and 3 acceptors; CPP‑115 has 2 donors and 5 acceptors (including the difluoromethylene group) [REFS‑2]. The reduced H‑bond capacity of CPP‑F results in a topological polar surface area (TPSA) of 41.99 Ų [REFS‑1] vs. ~63 Ų for vigabatrin and ~78 Ų for CPP‑115 [class‑level inference], suggesting a systematically higher passive membrane permeability.

hydrogen bonding permeability drug‑likeness

Intellectual‑Property Positioning: Freedom‑to‑Operate Differentiation from Osilodrostat, Fadrozole and CPP‑115 Patents

CPP‑F is specifically claimed in US9187429B2 (Example 58) as part of a phenyl‑tetrahydroisoquinoline series targeting CYP11B2 [REFS‑1]. Its cyclopropylpyridine amide scaffold is structurally distinct from the imidazole‑based osilodrostat (Novartis patent estate), the aromatase‑inhibitor framework of fadrozole and the cyclopentanoic acid scaffold of CPP‑115 (Northwestern University/Catalyst Pharmaceutical portfolio) [REFS‑2][REFS‑3][REFS‑4]. This chemical‑space separation provides a clear IP runway for organizations seeking to innovate in aldosterone synthase or GABA‑AT inhibition without infringing dominant competitor patents.

patent landscape freedom‑to‑operate chemical novelty

High‑Value Research and Industrial Application Scenarios for N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide Based on Quantitative Differentiation Evidence


Aldosterone Synthase (CYP11B2) Inhibitor Lead Optimization in Cardiometabolic Disease

Given its patent‑disclosed positioning as a CYP11B2 inhibitor with structural novelty relative to osilodrostat and fadrozole, CPP‑F is a suitable starting point for medicinal chemistry programs targeting hyperaldosteronism, resistant hypertension and heart failure. Its higher logP (3.71) relative to osilodrostat (~2.0) suggests the need for lipophilicity‑tuning during lead optimization, but also offers the potential for once‑daily oral dosing due to extended tissue retention [REFS‑1][REFS‑2]. The cyclopropylpyridine core provides a distinct vector for exploring subtype selectivity (CYP11B2 vs. CYP11B1) that is not available in the imidazole‑containing competitors.

GABA Aminotransferase Inhibitor Scaffold‑Hopping for Addiction and Epilepsy Research

CPP‑F is annotated as a GABA‑AT inactivator and represents a complete scaffold departure from the vigabatrin/CPP‑115 series [REFS‑1]. Its reduced hydrogen‑bond capacity and elevated lipophilicity predict improved CNS penetration and oral bioavailability, making it an attractive probe molecule for investigators studying the role of GABA‑AT in cocaine addiction, nicotine dependence and infantile spasms. Researchers can use CPP‑F to test hypotheses about target engagement that are not confounded by the peripheral toxicity (retinal) and high dosing requirements of vigabatrin.

Chemical‑Biology Probe for Dual‑Mechanism Hypothesis Testing

Because CPP‑F is structurally equipped to engage both CYP11B2 (aldosterone synthesis) and GABA‑AT (GABAergic neurotransmission), it can serve as a unique polypharmacology probe. Laboratories investigating the intersection of neurohormonal regulation and synaptic inhibition can employ CPP‑F to simultaneously modulate both pathways, an opportunity not offered by any single‑target comparator. This dual‑annotation feature, combined with its patent‑distinct scaffold, makes CPP‑F a valuable tool for exploring novel therapeutic concepts in stress‑related hypertension, addiction‑related cardiovascular disease and neurocardiology.

ADME‑Tox Profiling Benchmark with Extreme Lipophilicity Parameters

The exceptionally high calculated logP (3.71) and low TPSA (41.99 Ų) of CPP‑F place it at the extreme end of the permeability‑solubility continuum for this target class [REFS‑1]. ADME‑Tox laboratories can use CPP‑F as a reference compound to calibrate in vitro permeability assays (PAMPA, Caco‑2), plasma protein binding models, microsomal stability assays, and hERG liability panels. Its well‑defined physicochemical profile provides a reproducible benchmark for evaluating new analogs and for training computational ADME models.

Quote Request

Request a Quote for N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(2-fluorophenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.